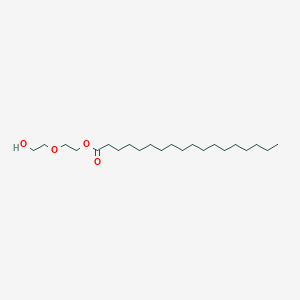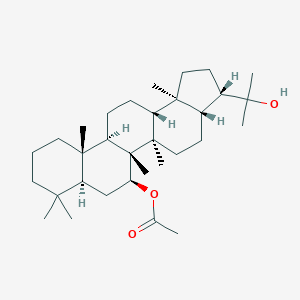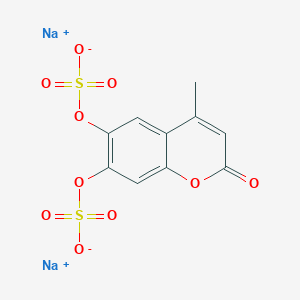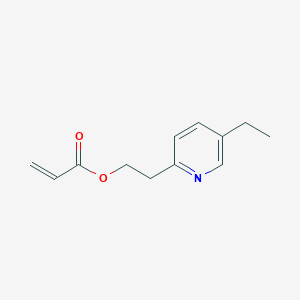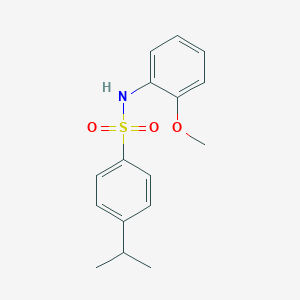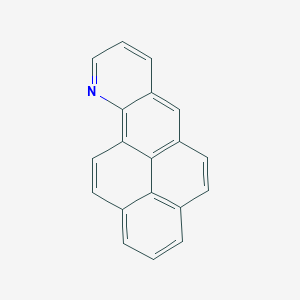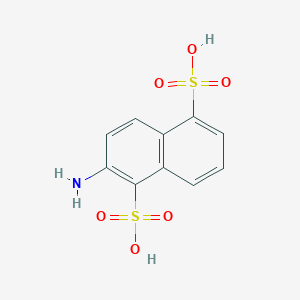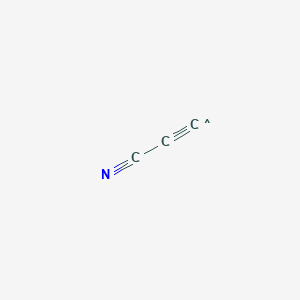
Cyanoethynyl radical
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanoethynyl radical (CCCN) is a highly reactive molecule that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields. The radical is composed of three carbon atoms and one nitrogen atom, with a linear structure that makes it an attractive candidate for various chemical reactions. In Additionally, we will list future directions for research on this radical.
Applications De Recherche Scientifique
Cyanoethynyl radical has a wide range of potential applications in scientific research, particularly in the field of chemistry. The radical can be used as a building block for the synthesis of various organic compounds, including polymers, dyes, and pharmaceuticals. Additionally, Cyanoethynyl radical can be used as a probe for studying chemical reactions and mechanisms due to its highly reactive nature. The radical has also been used in the development of new materials such as carbon nanotubes and graphene.
Mécanisme D'action
Cyanoethynyl radical is a highly reactive radical that can undergo various chemical reactions due to its unpaired electron. The radical can react with other molecules to form new compounds, including addition reactions, substitution reactions, and radical coupling reactions. Additionally, Cyanoethynyl radical can participate in radical polymerization reactions, where it acts as a chain initiator or terminator. The mechanism of action of Cyanoethynyl radical is complex and depends on the specific reaction conditions.
Effets Biochimiques Et Physiologiques
Cyanoethynyl radical has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the radical can react with various biomolecules such as DNA and proteins, potentially leading to cellular damage. Additionally, Cyanoethynyl radical has been shown to have toxic effects on some organisms. More research is needed to fully understand the potential biochemical and physiological effects of Cyanoethynyl radical.
Avantages Et Limitations Des Expériences En Laboratoire
Cyanoethynyl radical has several advantages and limitations for lab experiments. One advantage is its high reactivity, which makes it an attractive candidate for studying chemical reactions and mechanisms. Additionally, Cyanoethynyl radical can be easily synthesized using simple methods, making it readily available for research. However, the radical's high reactivity also presents a limitation, as it can be difficult to control the reaction conditions. Additionally, Cyanoethynyl radical has a short half-life, which can make it challenging to study in certain experimental conditions.
Orientations Futures
There are several future directions for research on Cyanoethynyl radical. One area of interest is the development of new synthetic methods for Cyanoethynyl radical that are more efficient and scalable. Additionally, further research is needed to fully understand the mechanism of action of Cyanoethynyl radical and its potential applications in various fields. Finally, more research is needed on the potential biochemical and physiological effects of Cyanoethynyl radical, particularly in relation to its potential toxicity.
Conclusion:
In conclusion, Cyanoethynyl radical is a highly reactive radical with unique chemical properties and potential applications in various fields. The synthesis of Cyanoethynyl radical is a challenging process that requires careful consideration of the reaction conditions. Cyanoethynyl radical has several advantages and limitations for lab experiments, and there are several future directions for research on this radical. Overall, Cyanoethynyl radical has significant potential for advancing scientific research and development in various fields.
Méthodes De Synthèse
The synthesis of Cyanoethynyl radical is a challenging process that requires careful consideration of the reaction conditions. One of the most common methods for synthesizing Cyanoethynyl radical is through the reaction of cyanogen (NCCN) with acetylene (HCCH) in the gas phase. The reaction is exothermic and requires a high temperature of around 500°C. Additionally, the reaction must be carried out in the presence of a catalyst such as copper or silver to facilitate the formation of Cyanoethynyl radical. Other methods for synthesizing Cyanoethynyl radical include the reaction of cyanogen with ethynylmagnesium bromide and the reaction of cyanogen with acetylene in the presence of a plasma discharge.
Propriétés
Numéro CAS |
12543-75-8 |
|---|---|
Nom du produit |
Cyanoethynyl radical |
Formule moléculaire |
C3N |
Poids moléculaire |
50.04 g/mol |
InChI |
InChI=1S/C3N/c1-2-3-4 |
Clé InChI |
URBHYAWCGWIELS-UHFFFAOYSA-N |
SMILES |
[C]#CC#N |
SMILES canonique |
[C]#CC#N |
Autres numéros CAS |
12543-75-8 |
Synonymes |
cyanoethynyl radical |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



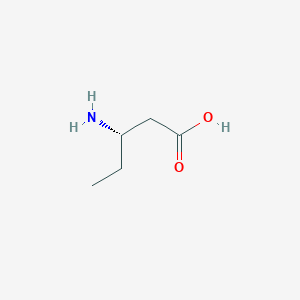
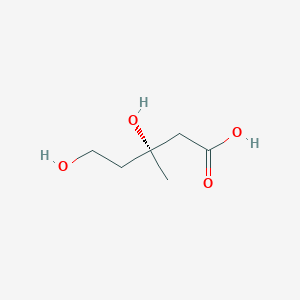
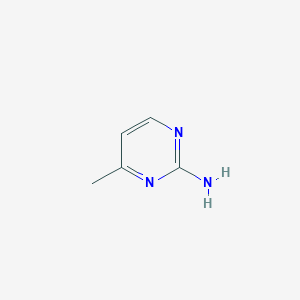
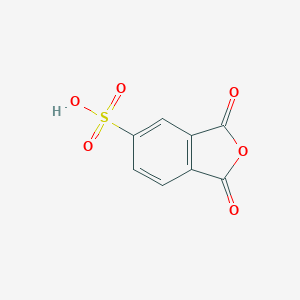
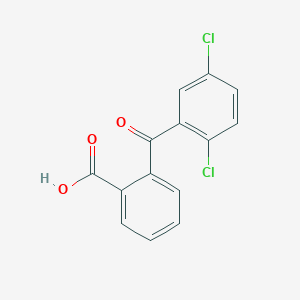
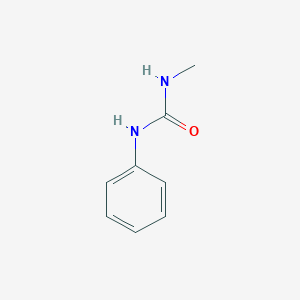
![Hydron;4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol;chloride](/img/structure/B85515.png)
